molecular formula C5H3Cl3O4 B162271 (E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid CAS No. 126572-80-3

(E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid

Cat. No. B162271
M. Wt: 233.43 g/mol
InChI Key: CNMCESFYDAVNPQ-UPHRSURJSA-N
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Description

Dichloromethane, also known as methylene chloride, is an organochlorine compound with the formula CH2Cl2 . It’s a colorless, volatile liquid with a chloroform-like, sweet odor and is widely used as a solvent . Dichloromethyl methyl ether is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .


Synthesis Analysis

Dichloromethane is commonly produced by chlorinating methane . The process also produces other chlorohydrocarbons like chloromethane, trichloromethane (chloroform), and tetrachloromethane (carbon tetrachloride). These are separated via distillation .


Molecular Structure Analysis

The molecular structure of dichloromethane (CH2Cl2) can be found in various databases . It’s a slightly polar molecule and is miscible with many organic solvents .


Chemical Reactions Analysis

Dichloromethane is used in various chemical reactions due to its properties as a solvent . It’s neither flammable nor explosive in air .


Physical And Chemical Properties Analysis

Dichloromethane has a molar mass of 84.93 g/mol, a density of 1.3266 g/cm3 at 20 °C, a melting point of -96.7 °C, and a boiling point of 39.6 °C . It’s slightly soluble in water but miscible with many organic solvents .

Scientific Research Applications

Genotoxic Effects

Research has shown that (E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid, also known as ox-EMX, exhibits genotoxic effects. Studies using the Salmonella microsome assay and the SOS chromotest indicate that this compound, along with its isomers and related compounds, can be mutagenic (Tikkanen & Kronberg, 1990). Other research supports these findings, noting the presence of mutagenic by-products like MX and E-MX in chlorinated drinking waters, indicating a potential health hazard (Kronberg & Christman, 1989).

Reactivity and Stability

The reactivity of (E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid with chlorine has been studied, demonstrating a quick reaction in water at pH 7.2, but slower at pH 3. This reaction results in a reduction in mutagenic activity, suggesting the formation of less mutagenic or non-mutagenic products (Långvik, Holmbom & Tikkanen, 1991).

Identification in Chlorinated Water

Significant research has been done on the identification and quantification of (E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid in chlorinated drinking water. It has been identified as a mutagenic compound in various studies, contributing to the overall mutagenicity of chlorinated water. These findings have implications for public health, particularly in relation to drinking water safety (Meier et al., 1987).

Impact on Water Treatment

The formation of mutagenic compounds like (E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid during the disinfection of humic water has been a subject of study. Different disinfectants have been compared for their propensity to form these compounds, which is crucial for understanding the safest methods for water treatment (Backlund, Kronberg & Tikkanen, 1988).

Safety And Hazards

Dichloromethane may cause skin burns, eye damage, and respiratory irritation . It’s suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(E)-2-chloro-3-(dichloromethyl)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMCESFYDAVNPQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(\C(=O)O)/Cl)/C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021533
Record name (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid

CAS RN

126572-80-3
Record name (E)-2-Chloro-3-(dichloromethyl)butenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126572803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-(DICHLOROMETHYL)BUTENEDIOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WWG03AFHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-CHLORO-3-(DICHLOROMETHYL)-BUTENEDIOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
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Citations

For This Compound
1
Citations
A Pérez-Garrido, AM Helguera, FG Rodríguez… - Dental materials, 2010 - Elsevier
OBJECTIVE: The purpose of this study is to develop a quantitative structure–activity relationship (QSAR) model that can distinguish mutagenic from non-mutagenic species with α,β-…
Number of citations: 32 www.sciencedirect.com

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